molecular formula C6H10Cl2F3N3 B2467467 [1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride CAS No. 2344680-48-2

[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride

Cat. No.: B2467467
CAS No.: 2344680-48-2
M. Wt: 252.06
InChI Key: KNRMSKZGXXSWMS-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C6H8F3N3.2HCl. It is known for its unique structure, which includes a trifluoroethyl group attached to an imidazole ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride typically involves the reaction of imidazole derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of imidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts special properties to the resulting compounds, making them useful in various chemical reactions and studies.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules. It is also used in the development of fluorescent probes and imaging agents.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. This interaction can lead to changes in cellular signaling pathways and biochemical processes, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

  • [1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;hydrochloride
  • [1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;monohydrochloride
  • [1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;trihydrochloride

Uniqueness: The dihydrochloride form of [1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine is unique due to its specific salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in applications where these properties are critical.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.2ClH/c7-6(8,9)4-12-2-1-11-5(12)3-10;;/h1-2H,3-4,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRMSKZGXXSWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CN)CC(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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